molecular formula C12H8O3 B14472928 Dibenzo(b,e)(1,4)dioxin-2-ol CAS No. 71866-40-5

Dibenzo(b,e)(1,4)dioxin-2-ol

Cat. No.: B14472928
CAS No.: 71866-40-5
M. Wt: 200.19 g/mol
InChI Key: FWLAOVKZMGIRQP-UHFFFAOYSA-N
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Description

Dibenzo(b,e)(1,4)dioxin-2-ol is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with a hydroxyl group attached to the second carbon of the dioxin ring. This compound is part of the broader family of dibenzodioxins, which are known for their structural complexity and diverse chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo(b,e)(1,4)dioxin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with 2-chlorophenol in the presence of a base, followed by cyclization to form the dioxin ring . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Dibenzo(b,e)(1,4)dioxin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dibenzo(b,e)(1,4)dioxin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzo(b,e)(1,4)dioxin-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo-1,4-dioxin: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Polychlorinated dibenzodioxins (PCDDs): Contain chlorine atoms, which significantly alter their chemical and toxicological properties.

    Polybrominated dibenzodioxins (PBDDs): Similar to PCDDs but with bromine atoms instead of chlorine

Uniqueness

Dibenzo(b,e)(1,4)dioxin-2-ol is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various chemical and biological applications .

Properties

CAS No.

71866-40-5

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

dibenzo-p-dioxin-2-ol

InChI

InChI=1S/C12H8O3/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7,13H

InChI Key

FWLAOVKZMGIRQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)O

Origin of Product

United States

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